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Abstract
Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-

1896953, is the major and pharmacologically active metabolite of darolutamide, a potent, non-

steroidal androgen receptor (AR) antagonist.[1] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activities of

ketodarolutamide. Detailed methodologies for key experiments are outlined, and relevant

signaling and metabolic pathways are visualized to support further research and development

efforts in the field of prostate cancer therapeutics.

Chemical Identity and Physicochemical Properties
Ketodarolutamide is a critical contributor to the overall clinical efficacy of its parent drug,

darolutamide.[2] Its chemical structure is characterized by a pyrazole core linked to a

substituted phenyl ring and a hydantoin moiety.
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Identifier Value

IUPAC Name

5-acetyl-N-((1S)-2-(3-(3-chloro-4-

cyanophenyl)-1H-pyrazol-1-yl)-1-

methylethyl)-1H-pyrazole-3-carboxamide

CAS Number 1297537-33-7

Molecular Formula C₁₉H₁₇ClN₆O₂

Molecular Weight 396.84 g/mol

InChI Key GMBPVBVTPBWIKC-NSHDSACASA-N

Canonical SMILES
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)

NC(=O)C3=CC(=NN3)C(=O)C

Physicochemical Data

While specific experimental data for some physicochemical properties of ketodarolutamide
are not readily available in the public domain, the following table summarizes known values

and related information for its parent compound, darolutamide, which informs on the general

characteristics of this class of molecules.

Property Ketodarolutamide
Darolutamide (Parent

Compound)

Melting Point Data not available Data not available

Boiling Point Data not available 719.5±60.0 °C (Predicted)[3]

pKa Data not available 11.75[3][4]

Solubility

Soluble in DMSO.[5][6]

Formulated solubility of 4

mg/mL in 10% DMSO + 40%

PEG300 + 5% Tween 80 +

45% Saline.[7]

Poorly soluble in aqueous

solvents over a large pH

range; more soluble in organic

solvents.[8] Aqueous solubility

is approximately 14–23 μg/mL

at physiological pH.[9]

LogP Data not available 1.904 (Predicted)[3]
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Biological Activity and Mechanism of Action
Ketodarolutamide is a potent and selective competitive antagonist of the androgen receptor

(AR).[1] It exhibits high binding affinity to the AR and effectively inhibits its function, even in the

context of AR overexpression or certain mutations that confer resistance to other antiandrogen

therapies.[10]

Quantitative Biological Data

Parameter Value Assay Conditions

IC₅₀ (hAR) 38 nM

Transactivation assay in AR-

HEK293 cells with luciferase

reporter.[5]

Kᵢ (AR) 8 nM
Competitive AR binding assay.

[5]

Plasma Protein Binding 99.8% Mainly to albumin.[11]

Elimination Half-life ~10-20 hours In humans.[1]

The mechanism of action of ketodarolutamide, similar to its parent compound, involves the

inhibition of multiple steps in the androgen receptor signaling pathway. This includes blocking

the binding of androgens to the AR, preventing the nuclear translocation of the AR, and

inhibiting AR-mediated gene transcription.[1]

Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical androgen receptor signaling pathway and the

points of inhibition by ketodarolutamide.
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Androgen Receptor Signaling Pathway Inhibition by Ketodarolutamide.

Metabolism and Synthesis
Ketodarolutamide is the primary circulating and active metabolite of darolutamide.[12] The

metabolic conversion is a key aspect of the overall pharmacokinetics of the parent drug.

Metabolic Pathway of Darolutamide to Ketodarolutamide
The formation of ketodarolutamide from darolutamide is primarily mediated by cytochrome

P450 3A4 (CYP3A4) through oxidation. This process is reversible, with reductases,

predominantly aldo-keto reductase 1C3, catalyzing the conversion of ketodarolutamide back

to the diastereomers of darolutamide.[12][13]
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Metabolic Interconversion of Darolutamide and Ketodarolutamide.

Chemical Synthesis
A specific, detailed protocol for the direct chemical synthesis of ketodarolutamide is not widely

published. However, its synthesis would logically proceed through the oxidation of

darolutamide. The synthesis of darolutamide itself has been described in the literature and

typically involves a multi-step process.[14][15] Researchers interested in obtaining

ketodarolutamide would likely start with the synthesis of darolutamide followed by a controlled

oxidation step.

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

characterization of ketodarolutamide.

Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of ketodarolutamide to the

androgen receptor.

Materials:

Rat ventral prostate cytosol (source of AR)

[³H]-R1881 (radiolabeled synthetic androgen)
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Ketodarolutamide and reference compounds (e.g., dihydrotestosterone)

Tris-EDTA-DTT-Glycerol (TEDG) buffer

Hydroxyapatite (HAP) slurry

Scintillation cocktail and counter

Procedure:

Preparation of Reagents: Prepare TEDG buffer and a 60% slurry of HAP. Prepare serial

dilutions of [³H]-R1881, unlabeled R1881 (for standard curve), and the test compound

(ketodarolutamide).

Assay Setup: In duplicate tubes, add the appropriate concentrations of the test compound or

unlabeled R1881.

Incubation: Add a standardized amount of rat prostate cytosol to each tube. Gently vortex

and incubate the tubes overnight at 4°C to allow for competitive binding.

Separation of Bound and Free Ligand: Add the HAP slurry to each tube and incubate on ice.

The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.

Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the

competitor (ketodarolutamide). Determine the IC₅₀ value, which is the concentration of the

test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can

then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase
Reporter)
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This assay measures the functional antagonist activity of ketodarolutamide on AR-mediated

gene transcription.

Materials:

Human prostate cancer cell line (e.g., PC-3) stably or transiently co-transfected with a

human AR expression vector and a luciferase reporter plasmid containing androgen

response elements (AREs).

Cell culture medium and supplements.

Ketodarolutamide, a reference agonist (e.g., R1881 or DHT), and a reference antagonist.

Luciferase assay reagent kit.

Luminometer.

Procedure:

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere

overnight.

Compound Treatment: Prepare serial dilutions of ketodarolutamide. Treat the cells with the

various concentrations of ketodarolutamide in the presence of a constant concentration of

the AR agonist (e.g., the EC₅₀ concentration of R1881). Include appropriate controls (agonist

alone, vehicle control).

Incubation: Incubate the plate for 24-48 hours to allow for AR-mediated transcription of the

luciferase reporter gene.

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to

the manufacturer's protocol.

Measurement: Measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,

Renilla luciferase) or to cell viability. Plot the percentage of inhibition of the agonist-induced
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luciferase activity against the log concentration of ketodarolutamide to determine the IC₅₀

value.

In Vivo Efficacy Study in a Prostate Cancer Xenograft
Model
This protocol describes a general workflow for evaluating the antitumor activity of

ketodarolutamide in vivo.
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Workflow for an In Vivo Efficacy Study.
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Procedure:

Animal Model: Utilize male immunodeficient mice (e.g., SCID or nude mice).

Tumor Cell Inoculation: Subcutaneously inoculate the mice with a human prostate cancer

cell line that expresses the androgen receptor (e.g., VCaP or KuCaP-1).[16]

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a

predetermined size, randomize the animals into treatment and control groups.

Dosing: Prepare a formulation of ketodarolutamide for oral administration. Administer the

compound to the treatment group at a specified dose and schedule. The control group

receives the vehicle.

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.

The tumors can be used for further analysis, such as gene expression studies of AR target

genes, to confirm the mechanism of action. Efficacy is determined by comparing the tumor

growth in the treated group to the control group.

Conclusion
Ketodarolutamide is a key active metabolite of darolutamide, contributing significantly to its

anti-cancer effects in prostate cancer. Its high affinity and potent antagonism of the androgen

receptor, including in some resistant forms, make it a molecule of continued interest. This

technical guide provides a foundational resource for researchers, summarizing the known

chemical and biological properties of ketodarolutamide and outlining detailed experimental

approaches for its further investigation. The provided protocols and pathway diagrams are

intended to facilitate the design and execution of new studies aimed at better understanding

and leveraging the therapeutic potential of this important compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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